N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine: is an organic compound that features a unique structure combining an amine group with a thietane ring and a heptenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine typically begins with commercially available starting materials such as hept-6-en-3-ol and 2,2-dimethylthietan-3-one.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods:
Scale-Up: For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Polymer Science: The compound can be incorporated into polymer backbones to create materials with unique properties, such as increased flexibility or thermal stability.
Biology:
Bioconjugation: The amine group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific mechanical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine can act as an inhibitor for certain enzymes, binding to the active site and preventing substrate access.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-ol: Similar structure but with a hydroxyl group instead of an amine.
N-(Hept-6-en-3-yl)-2,2-dimethylthiirane: Similar structure but with a thiirane ring instead of a thietane ring.
Uniqueness:
Structural Features: The combination of the thietane ring and the heptenyl side chain in N-(Hept-6-en-3-yl)-2,2-dimethylthietan-3-amine provides unique chemical properties that are not present in similar compounds.
Reactivity: The presence of the amine group allows for a wider range of chemical reactions compared to its analogs.
Properties
Molecular Formula |
C12H23NS |
---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-hept-6-en-3-yl-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-5-7-8-10(6-2)13-11-9-14-12(11,3)4/h5,10-11,13H,1,6-9H2,2-4H3 |
InChI Key |
HOHQVFBJKADSGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=C)NC1CSC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.